5-(4-Fluorophenyl)-1,3,2-dioxaborinane
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Overview
Description
5-(4-Fluorophenyl)-1,3,2-dioxaborinane is a boron-containing compound that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. The presence of a fluorophenyl group and a dioxaborinane ring makes it a versatile intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-1,3,2-dioxaborinane typically involves the reaction of 4-fluorophenylboronic acid with a suitable diol under dehydrating conditions. One common method is the reaction with pinacol, which forms the pinacol boronic ester. The reaction is usually carried out in the presence of a catalyst such as palladium or a base like potassium carbonate, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert it into boranes or other reduced boron species.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron reagent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate or cesium carbonate are commonly employed in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boranes or other reduced boron species.
Substitution: Biaryl compounds in Suzuki-Miyaura reactions.
Scientific Research Applications
5-(4-Fluorophenyl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a probe in biological studies.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-1,3,2-dioxaborinane involves its ability to form stable complexes with various organic and inorganic species. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. In biological systems, it can interact with biomolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with applications in medicinal chemistry.
5-(4-Fluorophenyl)pyridine-3-carboxylic acid: A fluorinated pyridine derivative used in various chemical syntheses.
Uniqueness
5-(4-Fluorophenyl)-1,3,2-dioxaborinane is unique due to its dioxaborinane ring structure, which imparts distinct reactivity and stability compared to other boron-containing compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H9BFO2 |
---|---|
Molecular Weight |
178.98 g/mol |
InChI |
InChI=1S/C9H9BFO2/c11-9-3-1-7(2-4-9)8-5-12-10-13-6-8/h1-4,8H,5-6H2 |
InChI Key |
KYAYCMVTVZDOFB-UHFFFAOYSA-N |
Canonical SMILES |
[B]1OCC(CO1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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